molecular formula C10H18N2O4 B597067 Tert-butyl 3-nitropiperidine-1-carboxylate CAS No. 1313738-96-3

Tert-butyl 3-nitropiperidine-1-carboxylate

Cat. No.: B597067
CAS No.: 1313738-96-3
M. Wt: 230.264
InChI Key: GSYKFOZNUUEUBY-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitropiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitro group at the 3-position and a tert-butyl ester at the 1-position. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-nitropiperidine-1-carboxylate typically involves the nitration of piperidine derivatives followed by esterification. One common method includes the following steps:

    Nitration: Piperidine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Esterification: The resulting 3-nitropiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Large quantities of piperidine are nitrated using industrial nitration equipment.

    Continuous Esterification: The nitrated product is continuously fed into a reactor where it reacts with tert-butyl chloroformate under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-butyl 3-nitropiperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 3-aminopiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives.

    Hydrolysis: 3-nitropiperidine-1-carboxylic acid.

Scientific Research Applications

Chemistry: Tert-butyl 3-nitropiperidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of nitro and ester groups on the biological activity of piperidine derivatives. It serves as a model compound for understanding the structure-activity relationship in drug design.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active piperidine derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-nitropiperidine-1-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.

    Tert-butyl 4-nitropiperidine-1-carboxylate: Nitro group at the 4-position instead of the 3-position.

    Tert-butyl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a nitro group.

Uniqueness: Tert-butyl 3-nitropiperidine-1-carboxylate is unique due to the combination of the nitro group and the tert-butyl ester, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

tert-butyl 3-nitropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYKFOZNUUEUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693520
Record name tert-Butyl 3-nitropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-96-3
Record name 1-Piperidinecarboxylic acid, 3-nitro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313738-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-nitropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-nitropiperidine-1-carboxylate
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